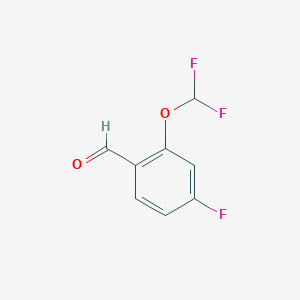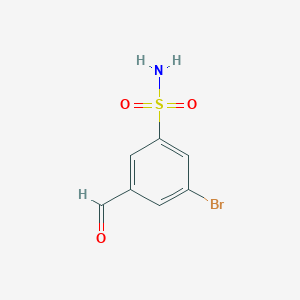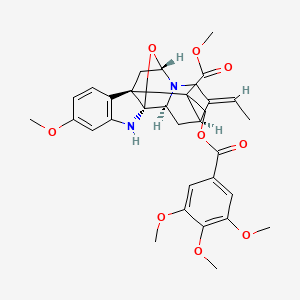
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide is a quaternary ammonium compound known for its antimicrobial properties. It is used as an intermediate in the synthesis of various pharmaceutical agents, including antiseptics and anti-malarial drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide typically involves the following steps:
Formation of the Phthalimide Intermediate: The reaction begins with the formation of a phthalimide intermediate by reacting phthalic anhydride with a suitable amine.
Alkylation: The phthalimide intermediate is then alkylated with a decyl halide to form the phthalimidodecyl derivative.
Quinaldinium Formation: The phthalimidodecyl derivative is reacted with quinaldine to form the quinaldinium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions can target the quinaldinium ring or the phthalimide moiety.
Substitution: Nucleophilic substitution reactions can occur at the quinaldinium ring or the phthalimidodecyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of the amino group or the quinaldinium ring.
Reduction: Reduced forms of the quinaldinium ring or the phthalimide moiety.
Substitution: Substituted quinaldinium or phthalimidodecyl derivatives.
Scientific Research Applications
4-Amino-1-(10-phthalimidodecyl)quinaldinium Iodide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Explored for its potential as an antiseptic and anti-malarial agent.
Industry: Utilized in the production of disinfectants and preservatives.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium structure, which disrupts microbial cell membranes, leading to cell lysis and death. It targets various molecular pathways involved in cell membrane integrity and function.
Comparison with Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly found in mouthwashes and throat lozenges.
Properties
Molecular Formula |
C28H34IN3O2 |
|---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
2-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]isoindole-1,3-dione;iodide |
InChI |
InChI=1S/C28H33N3O2.HI/c1-21-20-25(29)24-16-10-11-17-26(24)30(21)18-12-6-4-2-3-5-7-13-19-31-27(32)22-14-8-9-15-23(22)28(31)33;/h8-11,14-17,20,29H,2-7,12-13,18-19H2,1H3;1H |
InChI Key |
HWOFLUVBWNRBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCCN3C(=O)C4=CC=CC=C4C3=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)


oxane-2-carboxylic acid](/img/structure/B13447714.png)





![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
